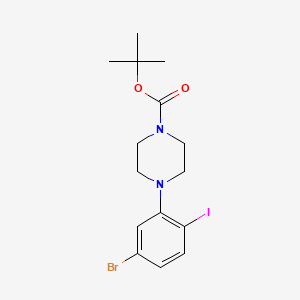

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1820735-42-9. It has a molecular weight of 467.14 . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20BrIN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 467.14 . It is typically stored in a refrigerated environment .Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized and characterized in various studies, demonstrating its potential as a valuable intermediate in chemical synthesis. For example, Sanjeevarayappa et al. (2015) synthesized a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, and characterized it using techniques like LCMS, NMR, IR, and CHN elemental analysis (Sanjeevarayappa et al., 2015).

Biological Evaluation

- Some derivatives of this compound have been evaluated for their biological activities. For instance, Sanjeevarayappa et al. (2015) also tested their synthesized compound for in vitro antibacterial and anthelmintic activities, finding moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Crystallographic Studies

- Crystal structure analysis is a common approach in studying these compounds. Gumireddy et al. (2021) reported on the crystal structure of a sterically congested piperazine derivative, showing its pharmacological potential due to a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Anticorrosive Properties

- Investigations into the anticorrosive behavior of related compounds have been conducted. For example, Praveen et al. (2021) studied tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for its potential to inhibit corrosion of carbon steel in acidic environments, finding significant inhibition efficiency (Praveen et al., 2021).

Chiral Chemistry

- The compound and its derivatives have been utilized in exploring chiral chemistry. McDermott et al. (2008) described the first known example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, using tert-butyl 4-tert-butylpiperazine-1-carboxylate, indicating its relevance in the synthesis of chiral molecules (McDermott et al., 2008).

Pharmaceutical Research

- Research on piperazine derivatives often includes exploring their potential pharmaceutical applications. For example, Fletcher et al. (1993) studied a compound, WAY100135, which is a selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors, showing its potential in neuropsychopharmacology (Fletcher et al., 1993).

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrIN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZXQCXJSRQQTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2952904.png)

![4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2952907.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2952910.png)

![3-(3-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2952911.png)

![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2952918.png)

![Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2952919.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2952920.png)